methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
Description
The compound methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic molecule featuring a pyrrole core substituted with a 4-methylphenyl group at position 5, a 2-oxoindol-3-yl moiety at position 4, and a methyl ester at position 3. Its molecular formula is C₂₃H₂₀N₂O₃, with a molecular weight of 372.42 g/mol. The methyl ester enhances lipophilicity, which may influence membrane permeability in drug design contexts.
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O3/c1-12-8-10-14(11-9-12)20-19(17(13(2)23-20)22(26)27-3)18-15-6-4-5-7-16(15)24-21(18)25/h4-11,18,23H,1-3H3,(H,24,25) |
InChI Key |
AMTVLFQBDWJTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(N2)C)C(=O)OC)C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction, involving cyclocondensation of 1,4-diketones with primary amines, is a classical route to pyrroles. For the target compound, a modified approach using methyl 3-aminocrotonate and a custom 1,4-diketone could yield the 2-methylpyrrole-3-carboxylate backbone.
Example protocol :
-
Reactants : 1-(4-Methylphenyl)butane-1,4-dione (1.0 equiv), methyl 3-aminocrotonate (1.2 equiv)
-
Conditions : Acetic acid, reflux (12 h)
Key challenges include regioselectivity in diketone formation and steric hindrance from the 4-methylphenyl group.
Hantzsch Pyrrole Synthesis
The Hantzsch method employs β-ketoesters, aldehydes, and ammonia equivalents. A plausible route involves:
-
Condensation of methyl acetoacetate (β-ketoester) with 4-methylbenzaldehyde.
-
Reaction with ammonium acetate to form the dihydropyridine intermediate.
-
Oxidative aromatization to the pyrrole system.
Optimization data :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 4-Methylbenzaldehyde | 80°C | 4 h | 78% |
| 2 | NH4OAc, EtOH | Reflux | 12 h | 62% |
| 3 | DDQ, CH2Cl2 | RT | 2 h | 85% |
This method offers better functional group tolerance for bulky aryl substituents.
Halogenation and Cross-Coupling Strategies
Regioselective Bromination
Bromination at position 4 of the pyrrole ring enables subsequent cross-coupling. Pyridinium hydrobromide perbromide (PHPB) in dichloromethane achieves selective bromination:
Procedure :
-
Substrate : Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 equiv)
-
Reagents : PHPB (1.1 equiv), Et3N (1.4 equiv), CH2Cl2
-
Conditions : 0°C, 2 h
-
Yield : 92% (methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate)
Mechanistic insight : Electrophilic bromination proceeds via generation of Br+ species, with Et3N scavenging HBr to drive the reaction.
| Component | Quantity |
|---|---|
| 4-Bromo-pyrrole ester | 1.0 equiv |
| 4-Methylphenylboronic acid | 1.5 equiv |
| Pd(PPh3)4 | 5 mol% |
| K2CO3 | 3.0 equiv |
| Solvent | DME/H2O (4:1) |
| Temperature | 90°C, 12 h |
| Yield | 88% |
Post-coupling purification via silica gel chromatography (hexane:EtOAc 3:1) affords the coupled product.
Indole Moiety Installation: Nucleophilic Acylation
The 2-oxoindolin-3-yl group is introduced via Friedel-Crafts acylation or transition metal-catalyzed C–H activation:
Friedel-Crafts Approach
Reaction setup :
-
Substrate : 4-Position-activated pyrrole (e.g., 4-bromo or 4-trimethylstannyl)
-
Electrophile : 3-Chloroindolin-2-one (1.2 equiv)
-
Catalyst : AlCl3 (2.0 equiv)
-
Solvent : Nitromethane, 60°C, 6 h
-
Yield : 70%
Limitation : Competing polymerization requires careful stoichiometric control.
Palladium-Mediated C–H Activation
A direct coupling strategy using Pd(OAc)2 and XPhos ligand:
| Parameter | Value |
|---|---|
| Substrate | 4-Bromo-pyrrole |
| Coupling partner | Indoline-2-one |
| Base | Cs2CO3 |
| Ligand | XPhos |
| Solvent | Toluene |
| Temperature | 110°C, 24 h |
| Yield | 65% |
This method avoids pre-functionalization of the indole fragment.
Final Esterification and Protecting Group Strategies
SEM Protection for N–H Pyrrole
To prevent unwanted side reactions during indole installation, the pyrrole nitrogen is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group:
Procedure :
-
Deprotonate pyrrole with NaH (1.2 equiv) in THF.
-
Add SEM-Cl (1.1 equiv) at 0°C.
-
Stir 2 h at RT, isolate via extraction (EtOAc/H2O).
Deprotection : TBAF in THF (RT, 1 h) quantitatively removes the SEM group.
Esterification Optimization
Final recrystallization from hexane/EtOAc (1:1) yields high-purity product:
| Parameter | Value |
|---|---|
| Solvent system | Hexane:EtOAc (3:1) |
| Crystallization temp | 4°C, 12 h |
| Purity (HPLC) | >99% |
| Overall yield | 52% (4 steps) |
Comparative Analysis of Synthetic Routes
Efficiency metrics :
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Paal-Knorr + coupling | 5 | 48% | Scalable pyrrole synthesis |
| Hantzsch + C–H activation | 6 | 41% | Avoids halogenation steps |
| Direct functionalization | 4 | 52% | Minimal protecting groups |
The direct functionalization route offers the best balance of yield and step economy, though it requires rigorous temperature control during cross-coupling .
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the indole nitrogen or the pyrrole nitrogen, leading to various oxidation states.
Reduction: Reduction of the carbonyl group (2-oxo) could yield the corresponding alcohol.
Substitution: The phenyl group can participate in substitution reactions (e.g., halogenation, nitration).
Reagents and Conditions: Common reagents include Lewis acids/bases, oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and strong acids/bases.
Major Products: The specific products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential anticancer, anti-inflammatory, or antimicrobial properties.
Biological Studies: It may serve as a fluorescent probe or ligand for biological targets.
Materials Science: Its unique structure could inspire novel materials or sensors.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors, enzymes, or proteins due to its structural complexity.
Pathways: Investigating its effects on signaling pathways (e.g., MAPK, PI3K/Akt) is crucial.
Comparison with Similar Compounds
a. Substituent Effects on Reactivity and Bioactivity
- Brominated Analog () : The 4-bromobenzylidene substituent introduces electron-withdrawing effects, which may stabilize the molecule in oxidative environments. Bromine’s heavy atom effect could also facilitate crystallographic studies (via SHELX/ORTEP software ), aiding in structure-activity relationship (SAR) analysis.
- Furan-Containing Analog () : The 2-furylmethylene group contributes π-electron density, possibly enhancing charge-transfer interactions. The 3-methoxyphenyl group offers metabolic stability compared to unsubstituted aryl groups.
b. Molecular Weight and Solubility
- The target compound (372.42 g/mol) falls within the typical range for drug-like molecules, whereas the brominated analog (413.26 g/mol) may face solubility challenges due to higher lipophilicity. The furan derivative (339.34 g/mol) benefits from a lower molecular weight and polar furan oxygen, improving aqueous solubility.
Biological Activity
Methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrrole family, characterized by a five-membered nitrogen-containing ring. Its synthesis typically involves methods such as cyclization reactions and functional group modifications to yield various derivatives with enhanced biological activities. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds, including this compound, exhibit promising antimicrobial properties.
Key Findings:
- Broad-Spectrum Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to the presence of the heterocyclic ring which enhances membrane permeability and disrupts cellular functions .
- Mechanism of Action: The antimicrobial action is believed to involve interference with nucleic acid synthesis and inhibition of metabolic pathways essential for microbial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR for this compound is crucial for optimizing its biological activity. Modifications to the phenyl and pyrrole rings can significantly influence potency.
| Structural Modification | Biological Activity |
|---|---|
| Addition of methoxy group | Increased antibacterial activity against resistant strains |
| Substitution on the phenyl ring | Varied antifungal efficacy depending on the position of substituents |
Studies indicate that specific substitutions can enhance the lipophilicity and bioavailability of the compound, leading to improved therapeutic outcomes .
Case Studies
- In Vitro Studies: A series of in vitro assays demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Assessments: Additional studies evaluated cytotoxic effects on cancer cell lines, revealing that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
Q & A
Q. What synthetic modifications enhance its selectivity for enzyme inhibition?
- Methodological Answer : Rational design focuses on substituent effects:
- Electron-withdrawing groups (e.g., nitro) on the phenyl ring improve COX-2 selectivity.
- Methyl ester hydrolysis to carboxylic acid enhances solubility and target engagement.
- Indole N-substitution (e.g., with fluoroalkyl chains) reduces off-target binding. Modifications are guided by free-energy perturbation (FEP) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
